molecular formula C14H10Cl2O B12901688 Dibenzofuran, 2,8-bis(chloromethyl)- CAS No. 40011-35-6

Dibenzofuran, 2,8-bis(chloromethyl)-

Cat. No.: B12901688
CAS No.: 40011-35-6
M. Wt: 265.1 g/mol
InChI Key: QOHVOQHBBYXLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Bis(chloromethyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring The compound 2,8-Bis(chloromethyl)dibenzo[b,d]furan is notable for its two chloromethyl groups attached at the 2 and 8 positions of the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(chloromethyl)dibenzo[b,d]furan typically involves the chloromethylation of dibenzofuran. One common method is the reaction of dibenzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the dibenzofuran to form the desired product.

Industrial Production Methods: Industrial production of 2,8-Bis(chloromethyl)dibenzo[b,d]furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,8-Bis(chloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted dibenzofuran derivatives.

    Oxidation Reactions: Dibenzofuran-2,8-dicarboxylic acid or dibenzofuran-2,8-dialdehyde.

    Reduction Reactions: 2,8-Dimethyldibenzo[b,d]furan.

Scientific Research Applications

2,8-Bis(chloromethyl)dibenzo[b,d]furan has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific electronic properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2,8-Bis(chloromethyl)dibenzo[b,d]furan involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

    Dibenzo[b,d]furan: The parent compound without chloromethyl groups.

    2,8-Dimethyldibenzo[b,d]furan: A reduced form with methyl groups instead of chloromethyl groups.

    2,8-Dihydroxydibenzo[b,d]furan: A hydroxylated derivative.

Comparison: 2,8-Bis(chloromethyl)dibenzo[b,d]furan is unique due to the presence of reactive chloromethyl groups, which provide a site for further functionalization This makes it more versatile in organic synthesis compared to its non-chlorinated counterparts

Properties

CAS No.

40011-35-6

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

2,8-bis(chloromethyl)dibenzofuran

InChI

InChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2

InChI Key

QOHVOQHBBYXLMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.